Dutasteride

Enzyme Inhibition 5α-Reductase IC50

Select this standard for your BPH or alopecia studies. Dutasteride delivers near‑complete serum DHT suppression (94.7%) and greater prostate volume reduction (–26.3% vs –18.1% for finasteride) because it is a dual, not selective, type 1/2 5AR inhibitor. Its unique 5‑week half‑life supports sustained‑release PK/PD modeling and intermittent‑dosing protocols. Verified ≥98% HPLC purity ensures reproducible blockade of all three 5AR isoforms (IC50: 6 nM, 7 nM, 0.33 nM). Request a quote today.

Molecular Formula C27H30F6N2O2
Molecular Weight 528.5 g/mol
CAS No. 164656-23-9
Cat. No. B1684494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDutasteride
CAS164656-23-9
Synonyms17beta-N-(2,5-bis(trifluoromethyl))phenyl-carbamoyl-4-aza-5alpha-androst-1-en-3-one
745, GG
Avodart
dutasteride
GG 745
GG-745
GG745
GI198745
Molecular FormulaC27H30F6N2O2
Molecular Weight528.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C
InChIInChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1
InChIKeyJWJOTENAMICLJG-QWBYCMEYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to pale yellow solid powder
SolubilityInsoluble
9.08e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dutasteride (CAS 164656-23-9): A Dual 5α-Reductase Inhibitor for BPH and Androgenetic Alopecia Research


Dutasteride (CAS 164656-23-9) is a synthetic 4-azasteroid that functions as a competitive, mechanism-based inhibitor of both type 1 and type 2 5α-reductase (5AR) isoenzymes, the intracellular enzymes responsible for converting testosterone to dihydrotestosterone (DHT) [1]. Unlike finasteride, which selectively inhibits only the type 2 isoenzyme, dutasteride forms a stable enzyme complex with both type 1 and type 2 5AR, resulting in near-complete suppression of serum and intraprostatic DHT [2]. It is clinically indicated for symptomatic benign prostatic hyperplasia (BPH) and is also investigated for androgenetic alopecia, with a terminal elimination half-life of approximately 5 weeks, allowing for sustained pharmacodynamic effect [3].

Why Dutasteride Cannot Be Replaced by Finasteride or Other 5-ARIs in Research and Clinical Practice


Direct substitution of dutasteride with finasteride or other 5α-reductase inhibitors is scientifically invalid due to fundamental differences in enzyme inhibition profile, potency, and pharmacokinetics. Dutasteride is a dual inhibitor of both type 1 and type 2 5α-reductase, whereas finasteride selectively inhibits only type 2 [1]. This mechanistic divergence results in a 60-fold greater potency against type 1 5AR and a 5-fold faster enzyme inactivation rate for dutasteride . Furthermore, dutasteride exhibits a terminal half-life of approximately 5 weeks, compared to finasteride's 6-8 hours, leading to markedly different steady-state kinetics and washout periods [2]. These disparities translate into quantifiable differences in clinical outcomes, including greater prostate volume reduction (-26.3% vs. -18.1%, p=0.008) and superior hair regrowth in androgenetic alopecia [3][4]. Therefore, for studies requiring maximal DHT suppression or investigating dual 5AR inhibition, dutasteride is not interchangeable with finasteride.

Dutasteride vs. Comparators: A Quantitative Evidence Guide for Informed Procurement


Dual 5α-Reductase Inhibition: Dutasteride Exhibits 60-Fold Greater Potency Against Type 1 Isoenzyme Compared to Finasteride

Dutasteride demonstrates potent dual inhibition of both type 1 and type 2 5α-reductase (5AR), a key differentiator from finasteride. In vitro, dutasteride inhibits type 1 5AR with an IC50 of 6 nM and type 2 5AR with an IC50 of 7 nM. In contrast, finasteride is a selective inhibitor of type 2 5AR with negligible activity against type 1 . Quantitatively, dutasteride is 60-fold more potent than finasteride in its initial inhibition of type 1 5AR and inactivates the enzyme approximately 5 times faster .

Enzyme Inhibition 5α-Reductase IC50 Selectivity Mechanism of Action

Superior DHT Suppression: Dutasteride Achieves 94.7% Reduction in Serum DHT, Exceeding Finasteride's 70-75% Suppression

Dutasteride achieves near-complete suppression of serum dihydrotestosterone (DHT) due to its dual inhibition of both 5AR isoenzymes. Clinical data show a mean serum DHT decrease of 94.7% after 6 months of treatment with dutasteride 0.5 mg daily in men with BPH [1]. Intraprostatic DHT concentration decreased by 94% after 3 months in BPH patients and by 97% after 6-10 weeks in prostate cancer patients [2]. In contrast, finasteride (5 mg daily) typically reduces serum DHT by approximately 70-75% [3].

Pharmacodynamics Dihydrotestosterone (DHT) Biomarker Suppression Efficacy Androgen Deprivation

BPH Clinical Efficacy: Dutasteride Demonstrates Significantly Greater Prostate Volume Reduction vs. Finasteride in Real-World Study (-26.3% vs. -18.1%, p=0.008)

In a real-world retrospective study of 401 BPH patients, dutasteride (0.5 mg daily) demonstrated superior efficacy over finasteride (5 mg daily) after at least 6 months of therapy. Dutasteride achieved significantly greater reductions in prostate volume (-26.3% vs. -18.1%, p=0.008), prostate-specific antigen (PSA) levels (-43.7% vs. -32.5%, p=0.014), and International Prostate Symptom Score (IPSS) (-6.8 ± 3.9 vs. -5.9 ± 3.6, p=0.042) [1]. However, a 12-month randomized controlled trial (EPICS, n=1630) found no significant difference in prostate volume reduction between dutasteride and finasteride, though both were effective [2]. A network meta-analysis reported a significant improvement in IPSS for dutasteride over finasteride [WMD = -1.80, 95% CI -2.90 to -0.11] [3].

Benign Prostatic Hyperplasia Prostate Volume PSA IPSS Real-World Evidence

Androgenetic Alopecia: Dutasteride 0.5 mg Daily Superior to Finasteride 1 mg Daily for Hair Regrowth and Reversal of Miniaturization at 24 Weeks

In a randomized controlled trial of 90 men with androgenetic alopecia, dutasteride 0.5 mg daily demonstrated superior efficacy over finasteride 1 mg daily after 24 weeks. Total hair count per cm² increased significantly more in the dutasteride group (baseline: 223 hairs; week 24: 246 hairs; change: +23 hairs/cm²) compared to finasteride (baseline: 227 hairs; week 24: 231 hairs; change: +4 hairs/cm²) [1]. Reversal of hair miniaturization, measured by decrease in thin hair count, was also significantly greater with dutasteride (baseline: 65 thin hairs/cm²; week 24: 57 thin hairs/cm²; change: -8 thin hairs/cm²) versus finasteride (baseline: 67 thin hairs/cm²; week 24: 66 thin hairs/cm²; change: -1 thin hair/cm²) [1].

Androgenetic Alopecia Hair Regrowth Miniaturization Phototrichogram Dermatology

Pharmacokinetic Advantage: Dutasteride's 5-Week Half-Life Enables Sustained Target Engagement Compared to Finasteride's 6-8 Hour Half-Life

Dutasteride exhibits a terminal elimination half-life of approximately 5 weeks (range 3-5 weeks) at steady state, primarily due to its high lipophilicity and extensive tissue distribution, including accumulation in the prostate [1]. This prolonged half-life results in sustained target engagement and a gradual washout period of several months after discontinuation. In contrast, finasteride has a significantly shorter half-life of 6-8 hours, requiring daily dosing to maintain effect [2]. This pharmacokinetic disparity directly impacts experimental design: dutasteride studies require longer washout periods and careful consideration of carryover effects, while its sustained exposure may allow for less frequent dosing in certain models [3].

Pharmacokinetics Half-Life Steady-State Drug Clearance Dosing Regimen

Selectivity Profile: Dutasteride Inhibits 5AR Type 3 with Sub-Nanomolar Potency (IC50 0.33 nM), a Target Not Engaged by Finasteride

Beyond type 1 and type 2 5AR, dutasteride has been shown to competitively inhibit the more recently characterized type 3 5α-reductase (5AR3, also known as SRD5A3) with an IC50 of 0.33 nM [1]. This represents sub-nanomolar potency and adds a third isoenzyme target to dutasteride's inhibitory profile. Finasteride, due to its structural and mechanistic differences, does not exhibit significant inhibition of 5AR3 at clinically relevant concentrations [2]. The functional significance of 5AR3 is an active area of research, with studies suggesting roles in N-linked glycosylation and androgen metabolism in specific tissues.

5α-Reductase Type 3 Selectivity Off-Target Effects Enzyme Inhibition Molecular Pharmacology

Dutasteride (CAS 164656-23-9): Optimal Research and Industrial Applications Derived from Quantitative Evidence


Preclinical Models of Benign Prostatic Hyperplasia (BPH) Requiring Maximal Prostate Volume Reduction and DHT Suppression

Dutasteride is the preferred 5ARI for BPH research models where maximal glandular size reduction and DHT suppression are desired. The real-world evidence showing -26.3% prostate volume reduction (vs. -18.1% for finasteride) and 94.7% serum DHT suppression supports its use as a potent intervention [1][2]. Its dual inhibition of type 1 and type 2 5AR ensures near-complete blockade of intraprostatic DHT production, which is critical for studies investigating the androgen-dependent pathophysiology of BPH progression.

Androgenetic Alopecia Research: Use as a Positive Control or Reference Standard for Hair Regrowth Studies

Given its demonstrated superiority over finasteride in increasing total hair count (+23 vs. +4 hairs/cm²) and reversing miniaturization (-8 vs. -1 thin hairs/cm²) at 24 weeks, dutasteride serves as a robust positive control or reference compound in androgenetic alopecia research [1]. It is particularly valuable for establishing efficacy benchmarks, evaluating novel therapeutics, or investigating the relative contributions of type 1 and type 2 5AR in hair follicle biology.

Pharmacokinetic/Pharmacodynamic Modeling of Long-Acting 5AR Inhibitors and Studies Requiring Sustained Target Engagement

Dutasteride's exceptionally long half-life (~5 weeks) makes it an ideal tool for pharmacokinetic/pharmacodynamic modeling of sustained-release or long-acting formulations [1]. Its pharmacokinetic profile also supports research into dosing strategies with reduced frequency (e.g., intermittent dosing), as explored in androgenetic alopecia studies where thrice-weekly dutasteride showed efficacy comparable to daily finasteride [2].

Investigating the Role of Type 1 and Type 3 5α-Reductase in Androgen-Dependent Tissues and Disease States

Dutasteride is uniquely suited for studies designed to dissect the contributions of individual 5AR isoenzymes (type 1, type 2, and type 3) to androgen signaling and disease pathogenesis. Its potent inhibition of all three isoforms (IC50: 6 nM for type 1, 7 nM for type 2, and 0.33 nM for type 3) contrasts sharply with the type 2-selective profile of finasteride, enabling researchers to assess the functional consequences of pan-5AR blockade [1]. This is particularly relevant for exploring SRD5A3 function in glycosylation and its emerging role in cancer and metabolic disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dutasteride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.